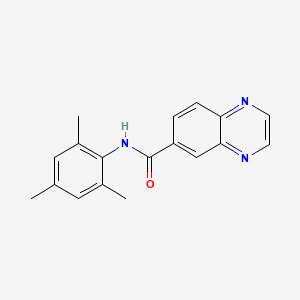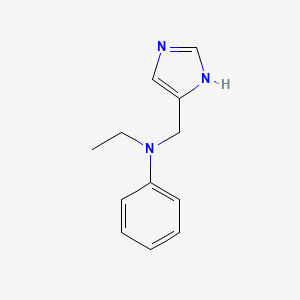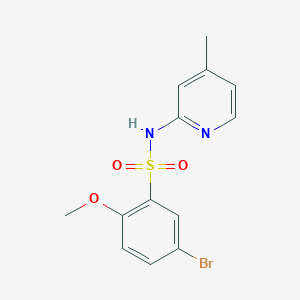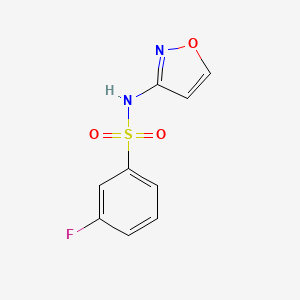
Pyridine-3-sulfonic acid quinolin-8-ylamide
Descripción general
Descripción
Pyridine-3-sulfonic acid quinolin-8-ylamide, also known as PQSA, is a chemical compound with potential applications in scientific research. PQSA belongs to the quinoline family of compounds and has been shown to have interesting properties that make it a promising candidate for various laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide is not well understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have several biochemical and physiological effects. In addition to its antibacterial and antifungal properties, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have antioxidant properties, which could be useful in the development of new drugs to treat oxidative stress-related diseases. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridine-3-sulfonic acid quinolin-8-ylamide in laboratory experiments is its relatively low cost compared to other compounds with similar properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide is relatively easy to synthesize, making it accessible to researchers with limited resources. One limitation of Pyridine-3-sulfonic acid quinolin-8-ylamide is its limited solubility in water, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Pyridine-3-sulfonic acid quinolin-8-ylamide. One potential area of research is the development of new antibiotics based on Pyridine-3-sulfonic acid quinolin-8-ylamide's antibacterial and antifungal properties. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide's anti-inflammatory properties could be useful in the development of new drugs to treat inflammatory diseases. Further research is needed to fully understand the mechanism of action of Pyridine-3-sulfonic acid quinolin-8-ylamide and to explore its potential applications in other scientific research fields.
Aplicaciones Científicas De Investigación
Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. Pyridine-3-sulfonic acid quinolin-8-ylamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, Pyridine-3-sulfonic acid quinolin-8-ylamide has been found to have anti-inflammatory properties, which could be useful in the development of new drugs to treat inflammatory diseases.
Propiedades
IUPAC Name |
N-quinolin-8-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-20(19,12-6-3-8-15-10-12)17-13-7-1-4-11-5-2-9-16-14(11)13/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXXTBQLGLUVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=CC=C3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-chloro-6-fluorobenzoate](/img/structure/B7469991.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)


![N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-phenoxybenzamide](/img/structure/B7470016.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B7470019.png)



![3-Methyl-2-benzofurancarboxylic acid [1-(4-acetamidoanilino)-1-oxopropan-2-yl] ester](/img/structure/B7470038.png)

![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)